Benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol is a complex organic compound that combines the properties of benzenesulfonic acid and a long-chain alkyl sulfanylpropanol. This compound is notable for its unique structure, which includes both aromatic and aliphatic components, making it versatile in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol typically involves multiple steps:
Sulfonation of Benzene: Benzene is sulfonated using fuming sulfuric acid or sulfur trioxide to produce benzenesulfonic acid.
Alkylation: The benzenesulfonic acid is then reacted with 2-methoxy-3-octadecylsulfanylpropan-1-ol under controlled conditions to form the final compound. This step may involve the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol involves its interaction with molecular targets through its sulfonic acid and alkyl sulfanyl groups. These interactions can affect various biochemical pathways, including:
Membrane Disruption: The compound can integrate into lipid bilayers, disrupting membrane integrity.
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, affecting metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfanilic Acid: Another aromatic sulfonic acid with applications in dye production.
p-Toluenesulfonic Acid: Widely used as a catalyst in organic synthesis.
Benzenesulfonyl Chloride: A precursor to sulfonamides used in chemotherapy.
Uniqueness
Benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol is unique due to its combination of aromatic and long-chain aliphatic components, providing both hydrophilic and hydrophobic properties. This dual nature makes it particularly useful in applications requiring amphiphilic compounds.
Eigenschaften
CAS-Nummer |
83519-43-1 |
---|---|
Molekularformel |
C28H52O5S2 |
Molekulargewicht |
532.8 g/mol |
IUPAC-Name |
benzenesulfonic acid;2-methoxy-3-octadecylsulfanylpropan-1-ol |
InChI |
InChI=1S/C22H46O2S.C6H6O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2;7-10(8,9)6-4-2-1-3-5-6/h22-23H,3-21H2,1-2H3;1-5H,(H,7,8,9) |
InChI-Schlüssel |
USXOWWWJJMCELR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCSCC(CO)OC.C1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.